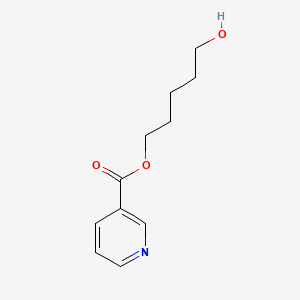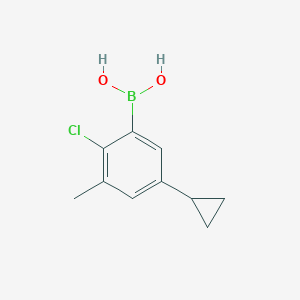
(2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
化学反应分析
Types of Reactions: (2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as H2O2 or NaBO3 in aqueous or organic solvents.
Protodeboronation: Acidic conditions or specific catalysts like Cu(II) salts.
Major Products:
Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.
Oxidation: Phenols.
Protodeboronation: De-boronated aromatic compounds.
科学研究应用
(2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
相似化合物的比较
- (2-Chloro-3-methylphenyl)boronic acid
- (2-Chloro-4-methylphenyl)boronic acid
- (2-Chloro-5-methylphenyl)boronic acid
Comparison: (2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain coupling reactions compared to its analogs without the cyclopropyl group .
属性
分子式 |
C10H12BClO2 |
|---|---|
分子量 |
210.47 g/mol |
IUPAC 名称 |
(2-chloro-5-cyclopropyl-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BClO2/c1-6-4-8(7-2-3-7)5-9(10(6)12)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |
InChI 键 |
UJIDPTYYJTXLCH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1Cl)C)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


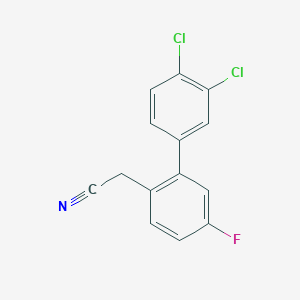
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
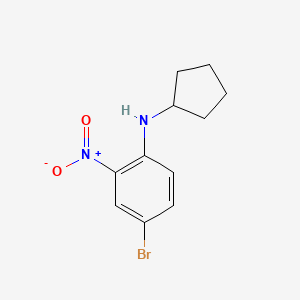
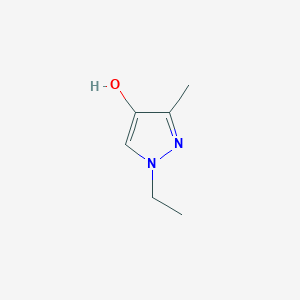
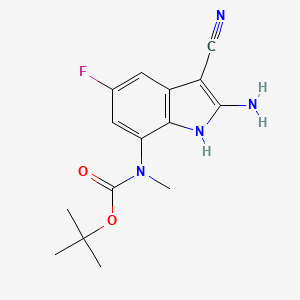
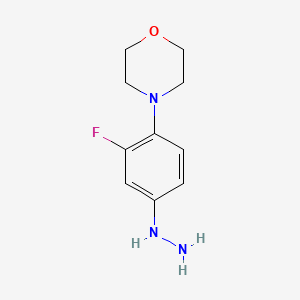
![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)
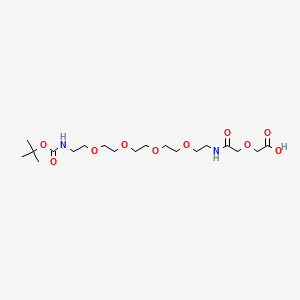
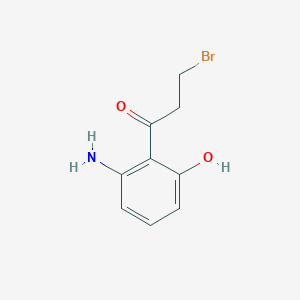
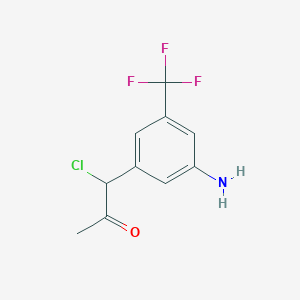
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine](/img/structure/B14071743.png)
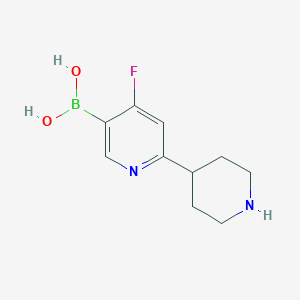
![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
